Bromosporine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

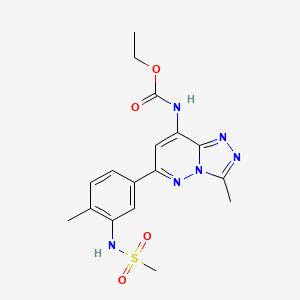

ethyl N-[6-[3-(methanesulfonamido)-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O4S/c1-5-27-17(24)18-15-9-14(21-23-11(3)19-20-16(15)23)12-7-6-10(2)13(8-12)22-28(4,25)26/h6-9,22H,5H2,1-4H3,(H,18,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBRROMMFMPJAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=NN2C1=NN=C2C)C3=CC(=C(C=C3)C)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Bromosporine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bromosporine has emerged as a powerful chemical probe for dissecting the complex roles of bromodomains in cellular processes and disease. As a potent, broad-spectrum inhibitor of bromodomains, it provides a valuable tool for understanding the therapeutic potential of targeting these epigenetic "reader" domains. This guide offers a detailed exploration of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Competitive Inhibition of Acetyl-Lysine Binding

This compound functions as a pan-bromodomain inhibitor, demonstrating activity against a wide range of bromodomain-containing proteins.[1][2] Its primary mechanism of action is the competitive inhibition of the interaction between bromodomains and acetylated lysine residues on histones and other proteins.[1] Bromodomains are protein interaction modules that recognize and bind to acetylated lysines, thereby recruiting regulatory complexes to specific regions of chromatin to control gene expression.[1]

The chemical structure of this compound features a triazolopyridazine scaffold, which acts as an acetyl-lysine mimetic.[1] This allows it to fit into the hydrophobic acetyl-lysine binding pocket of bromodomains.[1] By occupying this pocket, this compound prevents the engagement of bromodomain-containing proteins with their natural acetylated targets, leading to the displacement of these proteins from chromatin.[1] This disruption of chromatin-templated signaling ultimately results in altered gene expression, which can manifest as anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells, or the reactivation of latent viruses like HIV-1.[1][3][4]

Quantitative Data: Binding Affinities and Cellular Potency

The inhibitory activity of this compound has been quantified against a panel of bromodomains using various biophysical and biochemical assays. The following tables summarize the key in vitro binding affinities and cellular potencies.

Table 1: In Vitro Inhibitory Activity of this compound Against Select Bromodomains

| Target Bromodomain | Assay Type | IC50 (µM) | Kd (nM) | Reference |

| BRD2 | - | 0.41 | - | [5] |

| BRD4 | - | 0.29 | - | [5] |

| BRD9 | - | 0.122 | - | [5] |

| CECR2 | - | 0.017 | - | [5] |

| PCAF | - | 2.1 | - | [4] |

| BRD4(1) | ITC | - | 140 | [1] |

| BRD7 | ITC | - | 20 | [1] |

| BRD9 | ITC | - | 42.7 | [1] |

| TIF1A | ITC | - | 400 | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration | Reference |

| HeLa | Cytotoxicity | Moderate | 18 µM | [5] |

| J-Lat clone C11 (Latent HIV-1) | HIV-1 Reactivation (GFP expression) | Activation | 2.5 µM | [3] |

| Primary CD4+ T cells | Toxicity | Not marked | 1-50 µM | [4] |

| Colorectal Cancer (CRC) cells | Cell Growth Inhibition (with 5-Fluorouracil) | Synergistic inhibition | 0-1000 nM | [4] |

| Acute Myeloid Leukemia (AML) cells | Inhibition | Dose-dependent | 0.1, 0.5, 1 µM | [4] |

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the Epigenetic Reader Domain Signaling Pathway . By inhibiting bromodomain-containing proteins, particularly those of the BET (Bromo and Extra-Terminal) family (BRD2, BRD3, BRD4, and BRDT), this compound disrupts the recruitment of transcriptional machinery to chromatin.[6] This leads to a global alteration of the primary transcriptional response.[1][2]

In the context of HIV-1 latency, this compound-mediated inhibition of BET proteins leads to the activation of the Positive Transcription Elongation Factor b (P-TEFb).[3] P-TEFb, which is composed of CDK9 and Cyclin T1, is crucial for HIV-1 transcription. This compound treatment has been shown to increase the phosphorylation of the T-loop of CDK9, a key step in its activation.[3][4] This enhanced P-TEFb activity promotes the phosphorylation of the C-terminal domain of RNA Polymerase II and negative elongation factors, thereby facilitating transcriptional elongation and the reactivation of the latent HIV-1 provirus.[3]

Caption: this compound inhibits BET proteins, leading to the activation of P-TEFb and subsequent transcription.

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to a target bromodomain.

Methodology:

-

Sample Preparation: The purified recombinant bromodomain protein is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[1] The protein concentration is accurately determined. This compound is dissolved in the final dialysis buffer to the desired concentration.

-

ITC Experiment: The experiment is typically performed at 15°C or 25°C.[1] The protein solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.

-

Titration: A series of small, sequential injections of this compound are made into the protein solution while stirring. The heat change associated with each injection is measured.

-

Data Analysis: The raw data, a series of heat spikes, is integrated to obtain the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.[1]

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Objective: To assess the binding of this compound to a bromodomain by measuring the change in the protein's thermal stability upon ligand binding.

Methodology:

-

Reaction Setup: The assay is performed in a 96-well PCR plate. Each well contains the purified bromodomain protein (e.g., 2 µM) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO).[7]

-

Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 96°C) in small increments.[7]

-

Fluorescence Measurement: Fluorescence readings are taken at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by fitting the fluorescence data to a Boltzmann equation. The change in melting temperature (ΔTm) between the protein with this compound and the control is calculated. A positive ΔTm indicates that this compound binding stabilizes the protein.[7]

Caption: Workflow for Differential Scanning Fluorimetry (DSF) to assess this compound binding.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To measure the in-cell displacement of a GFP-tagged bromodomain-containing protein from chromatin by this compound.

Methodology:

-

Cell Culture and Transfection: Cells (e.g., HEK293) are cultured on glass-bottom dishes and transiently transfected with a plasmid encoding a full-length, GFP-tagged bromodomain protein (e.g., GFP-BRD4 or GFP-BRD9).[1]

-

Compound Treatment: The cells are treated with this compound (e.g., 1 µM) or a vehicle control for a defined period.[5]

-

Photobleaching: A specific region of interest (ROI) within the nucleus of a GFP-expressing cell is photobleached using a high-intensity laser on a confocal microscope. This irreversibly quenches the GFP fluorescence in that area.

-

Fluorescence Recovery Imaging: Immediately after bleaching, time-lapse images of the cell are acquired at low laser intensity to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-tagged proteins from outside the ROI diffuse into it.

-

Data Analysis: The fluorescence intensity in the bleached ROI over time is measured and normalized. The rate of fluorescence recovery is determined by fitting the data to an exponential curve. A faster recovery rate in the presence of this compound indicates that the inhibitor has displaced the GFP-tagged protein from less mobile, chromatin-bound states, allowing it to diffuse more freely.[1]

Caption: Experimental workflow for Fluorescence Recovery After Photobleaching (FRAP).

Conclusion

This compound is a promiscuous bromodomain inhibitor that acts as an acetyl-lysine mimetic, competitively inhibiting the binding of bromodomain-containing proteins to acetylated histones and other transcription factors.[1][2] This leads to a disruption of chromatin-mediated gene regulation, which has been leveraged to induce anti-cancer effects and reactivate latent HIV-1.[3][6] The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview of this compound's mechanism of action, serving as a valuable resource for researchers in the fields of epigenetics and drug discovery. The continued use of this compound as a chemical probe will undoubtedly further elucidate the biological roles of bromodomains in health and disease.[5]

References

- 1. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The bromodomain and extraterminal domain inhibitor this compound synergistically reactivates latent HIV-1 in latently infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Cell Signaling Technology [cellsignal.com]

- 7. This compound (BSP) | Structural Genomics Consortium [thesgc.org]

Bromosporine: A Technical Guide to Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromosporine (BSP) is a potent, broad-spectrum inhibitor of human bromodomains, a class of epigenetic reader proteins that recognize acetylated lysine residues on histones and other proteins. This promiscuous binding profile makes it a valuable chemical probe for elucidating the cellular functions of bromodomains and for identifying biological processes regulated by this target class. This technical guide provides a comprehensive overview of the target profile and selectivity of this compound, presenting quantitative binding data, detailed experimental protocols for key biochemical and cellular assays, and visualizations of relevant biological pathways and experimental workflows.

This compound Target Profile and Selectivity

This compound has been profiled against a wide panel of human bromodomains, revealing its potent and broad-spectrum activity. The primary method for determining its selectivity has been the BROMOscan® platform (Eurofins DiscoverX), a competitive binding assay that quantitatively measures the dissociation constant (Kd) of a test compound against a large panel of bromodomains.

Quantitative Binding Affinity Data

The following table summarizes the dissociation constants (Kd) of this compound for a panel of human bromodomains as determined by the BROMOscan® assay. Lower Kd values indicate higher binding affinity.

| Bromodomain Family | Target | Kd (nM) |

| I | BRD1 | 230 |

| BRPF1B | 130 | |

| BRPF2 | 260 | |

| BRPF3 | 310 | |

| II (BET) | BRD2 (BD1) | 20 |

| BRD2 (BD2) | 24 | |

| BRD3 (BD1) | 23 | |

| BRD3 (BD2) | 22 | |

| BRD4 (BD1) | 20 | |

| BRD4 (BD2) | 21 | |

| BRDT (BD1) | 21 | |

| BRDT (BD2) | 25 | |

| III | BAZ1A | >30,000 |

| BAZ1B | 2,700 | |

| IV | CECR2 | 17 |

| BAZ2A | 400 | |

| BAZ2B | 1,100 | |

| BRD7 | 83 | |

| BRD9 | 23 | |

| V | SMARCA2 | 1,300 |

| SMARCA4 | 1,100 | |

| PBRM1 (BD2) | 1,400 | |

| PBRM1 (BD5) | 1,200 | |

| VI | TRIM24 | 2,800 |

| TRIM33 | 1,200 | |

| VII | CREBBP | 78 |

| EP300 | 110 | |

| VIII | ATAD2 | 130 |

| TAF1 (BD1) | 1,900 | |

| TAF1 (BD2) | 130 | |

| TAF1L (BD1) | 2,100 | |

| TAF1L (BD2) | 120 | |

| Other | PCAF | 2,100[1] |

Data presented in this table is a synthesis of publicly available BROMOscan® data. Bolded entries highlight the highest affinity targets.

Selectivity Profile Overview

This compound demonstrates nanomolar affinity for a wide range of bromodomains across multiple families. Notably, it is a potent pan-BET inhibitor, binding to both bromodomains of BRD2, BRD3, BRD4, and BRDT with Kd values in the low double-digit nanomolar range. It also shows high affinity for CECR2, BRD9, BRD7, and CREBBP. Its broad selectivity makes it an excellent tool for interrogating the combined effects of inhibiting multiple bromodomains.

Experimental Methodologies

Detailed protocols for key assays used to characterize this compound are provided below.

BROMOscan® Competition Binding Assay

This assay quantitatively measures the binding affinity of a compound to a panel of bromodomains.

Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized ligand for binding to the bromodomain protein. The amount of bromodomain bound to the solid support is detected using qPCR.

Detailed Protocol:

-

Immobilization: A proprietary ligand is immobilized on a solid support.

-

Bromodomain Incubation: Recombinant bromodomain protein is incubated with the immobilized ligand in the presence of varying concentrations of this compound (typically an 11-point dose-response curve).

-

Washing: Unbound protein is washed away.

-

Detection: The amount of bromodomain remaining bound to the solid support is quantified using a DNA-tagged antibody and qPCR.

-

Data Analysis: The amount of bound bromodomain is plotted against the this compound concentration. The dissociation constant (Kd) is determined by fitting the data to a one-site binding model.

BROMOscan® Experimental Workflow

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Detailed Protocol:

-

Sample Preparation:

-

Dialyze the purified bromodomain protein (e.g., BRD4(1)) and this compound into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Determine accurate concentrations of the protein and compound.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the bromodomain protein into the sample cell (typically 20-50 µM).

-

Load this compound into the injection syringe (typically 200-500 µM).

-

-

Titration:

-

Perform a series of injections (e.g., 19 injections of 2 µL) of this compound into the protein solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat per injection.

-

Plot the heat per injection against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

-

ITC Experimental Logic

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a cell-based assay used to measure the mobility of fluorescently labeled proteins in living cells. It can be used to assess the target engagement of an inhibitor by measuring its effect on the dissociation of a bromodomain from chromatin.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Plate U2OS cells on glass-bottom dishes.

-

Transfect the cells with a plasmid encoding a GFP-tagged bromodomain-containing protein (e.g., GFP-BRD4).

-

-

Inhibitor Treatment:

-

Treat the cells with this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 1 hour) before imaging.

-

-

FRAP Imaging:

-

Identify a cell expressing the GFP-fusion protein.

-

Acquire a pre-bleach image of a region of interest (ROI) in the nucleus.

-

Photobleach the ROI with a high-intensity laser.

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Normalize the recovery data to account for photobleaching during image acquisition.

-

Calculate the mobile fraction and the half-maximal recovery time (t1/2). An increase in the mobile fraction and a decrease in t1/2 indicate displacement of the bromodomain from chromatin by the inhibitor.

-

References

Unveiling the Mechanism of BET Bromodomain Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and Extra-Terminal (BET) proteins are a family of epigenetic readers, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins play a pivotal role in the regulation of gene expression by recognizing and binding to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction facilitates the recruitment of transcriptional machinery to chromatin, thereby activating gene transcription.[2] In numerous pathological conditions, particularly cancer, the aberrant function of BET proteins drives the expression of key oncogenes, such as MYC, and other genes crucial for tumor cell proliferation and survival.[1][3] BET bromodomain inhibitors are a class of small molecules that competitively bind to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and subsequently leading to the transcriptional repression of their target genes.[1][4] This guide provides an in-depth technical overview of the function of BET bromodomain inhibitors, detailing their mechanism of action, impact on signaling pathways, and the experimental methodologies used to investigate their effects.

Core Mechanism of Action

BET inhibitors function by mimicking the acetylated lysine residues that BET bromodomains naturally recognize. By competitively occupying the bromodomain's binding pocket, these inhibitors prevent BET proteins from tethering to acetylated histones and transcription factors on the chromatin.[3] This displacement from enhancers and promoters leads to a reduction in the transcription of a specific subset of genes that are highly dependent on BET protein function for their expression.[5]

One of the most well-documented consequences of BET inhibition is the profound downregulation of the MYC oncogene.[1][3][4] BRD4, in particular, is known to be a critical co-activator of MYC transcription. By displacing BRD4 from the MYC promoter and enhancer regions, BET inhibitors effectively shut down its expression, leading to cell cycle arrest and apoptosis in cancer cells.[1][6]

Data Presentation: In Vitro Efficacy of BET Inhibitors

The anti-proliferative activity of BET inhibitors has been extensively evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the IC50 values for several prominent BET inhibitors.

| Cell Line | Cancer Type | JQ1 IC50 (nM) | OTX-015 (Birabresib) IC50 (nM) | I-BET762 (GSK525762) IC50 (nM) | Reference |

| Hematological Malignancies | |||||

| OCI-AML3 | Acute Myeloid Leukemia | 160 | 29.5 | - | [7] |

| HEL | Acute Myeloid Leukemia | - | < 1000 | - | [8] |

| JURKAT | Acute Lymphoblastic Leukemia | - | < 1000 | - | [8] |

| RS4;11 | Acute Lymphoblastic Leukemia | - | < 1000 | - | [8] |

| K562 | Chronic Myeloid Leukemia | > 1000 | > 1000 | - | [7][8] |

| Solid Tumors | |||||

| AsPC-1 | Pancreatic Cancer | 37 | - | 231 | [7] |

| CAPAN-1 | Pancreatic Cancer | 190 | - | 990 | [7] |

| PANC-1 | Pancreatic Cancer | 720 | - | 2550 | [7] |

Signaling Pathways Modulated by BET Inhibitors

BET inhibitors exert their effects by impinging on several critical signaling pathways that are frequently dysregulated in cancer.

MYC Signaling

As previously mentioned, the most profound and well-characterized effect of BET inhibitors is the suppression of MYC transcription. This leads to the downstream inhibition of a multitude of MYC target genes involved in cell cycle progression, metabolism, and protein synthesis.

Caption: BET inhibitors block BRD4 binding to the MYC gene, inhibiting its transcription.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, enhancing its transcriptional activity.[9] By disrupting this interaction, BET inhibitors can attenuate NF-κB-dependent gene expression, which is often constitutively active in cancer cells.[10]

Caption: BET inhibitors disrupt BRD4 co-activation of NF-κB, reducing target gene expression.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and is often hyperactivated in hematological malignancies and solid tumors. While the direct mechanism is still under investigation, studies have shown that BET inhibitors can modulate the expression of components and targets of the JAK/STAT pathway.

Caption: BET inhibitors can modulate the expression of JAK/STAT target genes.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Crosstalk between BET proteins and the PI3K/Akt pathway has been observed, with evidence suggesting that BET inhibitors can suppress the expression of key components and downstream effectors of this pathway.[5][11]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase and BET Inhibitors Together Clamp Inhibition of PI3K Signaling and Overcome Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

- 9. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]

Bromosporine: A Pan-Bromodomain Inhibitor for Probing Epigenetic Functions

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Bromosporine has emerged as a valuable chemical probe for dissecting the complex roles of bromodomain-containing proteins in cellular processes. As a potent, broad-spectrum inhibitor of this protein family, this compound offers a powerful tool to investigate the therapeutic potential of targeting epigenetic "readers" in various diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed protocols for key functional assays.

Mechanism of Action

This compound functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket of bromodomains. This prevents the interaction of bromodomain-containing proteins with acetylated histones and other acetylated proteins, thereby displacing them from chromatin and modulating gene expression.[1] Its promiscuous nature, targeting a wide range of bromodomains with nanomolar to low micromolar affinity, makes it an ideal tool for identifying cellular processes regulated by this protein family, analogous to the role of the broad-spectrum kinase inhibitor staurosporine.[1]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against several key bromodomain-containing proteins. The half-maximal inhibitory concentration (IC50) values highlight its broad-spectrum activity.

| Target Bromodomain | IC50 (µM) |

| CECR2 | 0.017 |

| BRD9 | 0.122 |

| BRD4 | 0.29 |

| BRD2 | 0.41 |

| PCAF | 2.1 |

Table 1: Inhibitory concentrations (IC50) of this compound against various bromodomain-containing proteins. Data sourced from[2][3][4][5].

Signaling Pathways Modulated by this compound's Targets

This compound's primary targets, the Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4), as well as other bromodomain-containing proteins like CECR2 and BRD9, are integral components of major signaling pathways that regulate gene transcription, cell cycle progression, and inflammation.

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the use of this compound as a chemical probe.

Cell Viability/Proliferation (MTT) Assay

This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxic or anti-proliferative effects of this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO diluted to the highest concentration used for the drug) to the respective wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Clonogenic Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with this compound. The following protocol is based on the methodology used to test this compound on leukemia cell lines.[6]

Materials:

-

Leukemia cell lines (e.g., MV4;11, KASUMI-1)

-

Complete culture medium

-

Methylcellulose-based medium (e.g., MethoCult™)

-

6-well plates or 35 mm dishes

-

This compound stock solution

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Preparation: Harvest cells and perform a cell count to determine the concentration of viable cells.

-

Plating: Prepare a cell suspension in the complete culture medium containing the desired concentration of this compound or vehicle control. Mix this cell suspension with the methylcellulose-based medium at the appropriate ratio to achieve the desired final cell density (e.g., 500-1000 cells/mL).

-

Incubation: Dispense the cell-methylcellulose mixture into 6-well plates or 35 mm dishes. Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days, or until colonies are visible.

-

Colony Staining: After the incubation period, flood the plates with PBS and then fix the colonies with methanol for 10 minutes. Stain the colonies with crystal violet solution for 15-30 minutes.

-

Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a drug to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cells expressing the target protein

-

Complete culture medium

-

This compound stock solution

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Equipment for protein quantification (e.g., Western blot apparatus and antibodies)

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

-

Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.

-

Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer). Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

-

Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining at each temperature using a suitable method, such as Western blotting or an AlphaScreen-based assay.[7]

-

Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples. The shift in the melting curve indicates target engagement.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP can be used to measure the mobility of fluorescently tagged bromodomain-containing proteins in the nucleus and assess how this compound affects their interaction with chromatin.

Materials:

-

Cells suitable for transfection (e.g., U2OS)

-

Expression vector for a GFP-tagged bromodomain-containing protein (e.g., GFP-BRD4)

-

Transfection reagent

-

Confocal microscope with FRAP capabilities

-

This compound stock solution

Procedure:

-

Cell Transfection: Seed cells on glass-bottom dishes and transfect them with the GFP-tagged protein expression vector.

-

Treatment: Allow cells to express the protein for 24-48 hours. Prior to imaging, treat the cells with this compound or vehicle control for a defined period (e.g., 1 hour).

-

FRAP Imaging:

-

Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.

-

Photobleach the ROI with a high-intensity laser pulse.

-

Acquire a time-lapse series of post-bleach images to monitor the recovery of fluorescence in the bleached area.

-

-

Data Analysis: Measure the fluorescence intensity in the bleached region over time. Normalize the data and fit to a recovery curve to determine the mobile fraction and the half-time of recovery (t½). An increase in the mobile fraction and a decrease in t½ upon this compound treatment indicate displacement of the protein from chromatin.

Western Blot Analysis

Western blotting can be used to assess the downstream effects of this compound treatment on the expression levels of target proteins or signaling molecules.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Lyse the treated and control cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression.

Conclusion

This compound is a versatile and potent chemical probe for investigating the biological functions of bromodomains. Its broad-spectrum inhibitory activity allows for the exploration of the roles of this protein family in a wide array of cellular contexts. The detailed protocols provided in this guide are intended to equip researchers with the necessary tools to effectively utilize this compound in their functional assays and to advance our understanding of epigenetic regulation in health and disease.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Bromosporine in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications play a crucial role in regulating gene expression without altering the underlying DNA sequence. Among the key players in the epigenetic landscape are bromodomains, protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. This recognition is a critical step in the assembly of transcriptional machinery and the subsequent activation or repression of gene expression. The dysregulation of these processes is implicated in a variety of diseases, including cancer and inflammatory disorders, making bromodomain-containing proteins attractive therapeutic targets.[1]

Bromosporine (BSP) is a potent, broad-spectrum inhibitor of bromodomains.[2] Developed as a chemical probe, it serves as an invaluable tool for dissecting the functional roles of various bromodomain families in cellular processes.[2] Its promiscuous nature, targeting multiple bromodomains with nanomolar to low micromolar affinity, allows for the investigation of the collective impact of bromodomain inhibition on a global scale.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key experimental assays, and its role in modulating critical signaling pathways involved in epigenetic regulation.

Quantitative Data: this compound's Inhibitory Profile

This compound exhibits a broad inhibitory profile across multiple bromodomain families. The following tables summarize its binding affinities and inhibitory concentrations against a panel of bromodomains, providing a quantitative basis for its use as a pan-bromodomain inhibitor.

Table 1: Inhibitory Concentration (IC50) of this compound Against Selected Bromodomains

| Bromodomain Target | IC50 (µM) | Assay Type | Reference |

| BRD1 | 1.7 | AlphaScreen | [4] |

| BRD2 | 0.41 | Not Specified | [3] |

| BRD4 | 0.29 | Not Specified | [3] |

| BRD9 | 0.122 | Not Specified | [3] |

| CECR2 | 0.017 | Not Specified | [3] |

| PCAF | 2.1 | Not Specified | [3] |

Table 2: Dissociation Constants (Kd) of this compound for Various Bromodomains as Determined by Isothermal Titration Calorimetry (ITC)

| Bromodomain Target | Kd (µM) | Reference |

| TAF1L(2) | 0.043 | [2] |

| PCAF | 4.7 | [2] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to characterize the activity of bromodomain inhibitors like this compound.

Biochemical Assays

This assay is a robust, high-throughput method for measuring the binding of bromodomains to acetylated histone peptides and the inhibitory effect of compounds like this compound.[5][6][7][8]

-

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium-labeled anti-GST antibody bound to a GST-tagged bromodomain) to an acceptor fluorophore (e.g., APC-labeled acetylated histone peptide). When the bromodomain binds to the peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.[6]

-

Materials:

-

Recombinant GST-tagged bromodomain protein (e.g., BRD4)

-

Biotinylated acetylated histone peptide (e.g., H4K12ac)

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume black plates

-

TR-FRET-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the bromodomain protein and the test compound (this compound) or DMSO (vehicle control). Incubate for 15-30 minutes at room temperature.

-

Add the biotinylated acetylated histone peptide and Streptavidin-APC.

-

Add the Europium-labeled anti-GST antibody.

-

Incubate the plate for 60-120 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~320-340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (APC).

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

-

Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

AlphaScreen is another bead-based proximity assay suitable for high-throughput screening of bromodomain inhibitors.[9][10][11][12]

-

Principle: The assay utilizes two types of beads: Donor beads that contain a photosensitizer and Acceptor beads that contain a chemiluminescent substrate. The donor and acceptor beads are coated with molecules that will bind to the bromodomain and the acetylated peptide, respectively. When the bromodomain-peptide interaction occurs, the beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. Inhibitors disrupt this interaction, leading to a decrease in the signal.[11]

-

Materials:

-

Recombinant His-tagged bromodomain protein (e.g., BRD1)

-

Biotinylated acetylated histone peptide

-

Nickel Chelate Acceptor beads

-

Streptavidin Donor beads

-

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)

-

384-well OptiPlate

-

AlphaScreen-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the His-tagged bromodomain protein and the test compound (this compound) or DMSO.

-

Add the biotinylated acetylated histone peptide.

-

Incubate for 30 minutes at room temperature.

-

Add the Nickel Chelate Acceptor beads and incubate for 60 minutes at room temperature in the dark.

-

Add the Streptavidin Donor beads and incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible reader.

-

Plot the signal against the inhibitor concentration and calculate the IC50 value.

-

Cell-Based Assays

FRAP is a powerful technique to study the dynamics of protein-chromatin interactions in living cells. It can be used to assess the ability of this compound to displace bromodomain-containing proteins from chromatin.[13]

-

Principle: A fluorescently tagged protein (e.g., GFP-BRD4) is expressed in cells. A specific region of the nucleus is photobleached with a high-intensity laser, and the recovery of fluorescence in that region is monitored over time. The rate of recovery is related to the mobility of the protein. In the presence of an inhibitor like this compound that displaces the protein from its binding sites on chromatin, the mobile fraction of the protein increases, leading to a faster fluorescence recovery.

-

Materials:

-

U2OS cells (or other suitable cell line)

-

Plasmid encoding a fluorescently tagged bromodomain protein (e.g., GFP-BRD4)

-

Transfection reagent

-

Confocal microscope with FRAP capabilities

-

This compound

-

-

Procedure:

-

Seed U2OS cells on glass-bottom dishes.

-

Transfect the cells with the GFP-bromodomain plasmid.

-

Allow cells to express the protein for 24-48 hours.

-

Treat the cells with this compound or DMSO for a defined period (e.g., 1 hour).

-

Identify a cell expressing the GFP-fusion protein and acquire a pre-bleach image.

-

Select a region of interest (ROI) within the nucleus and photobleach it with a high-intensity laser pulse.

-

Acquire a time-lapse series of images to monitor the fluorescence recovery in the bleached ROI.

-

Quantify the fluorescence intensity in the ROI over time, correct for photobleaching during image acquisition, and normalize the data.

-

Fit the recovery curve to a suitable model to determine the mobile fraction and the half-time of recovery (t1/2).

-

This assay assesses the long-term proliferative capacity of single cells and their ability to form colonies, a measure of self-renewal and tumorigenicity. It is used to evaluate the cytotoxic or cytostatic effects of compounds like this compound.[2][14][15][16]

-

Principle: Cells are seeded at a low density and treated with the test compound. After a period of incubation, the number of colonies formed is counted. A reduction in colony formation indicates an anti-proliferative or cytotoxic effect.

-

Materials:

-

Leukemia cell lines (e.g., MV4-11, KASUMI-1)

-

Methylcellulose-based medium

-

6-well plates

-

This compound

-

Crystal Violet staining solution

-

-

Procedure:

-

Prepare a single-cell suspension of the leukemia cells.

-

Mix the cells with the methylcellulose medium containing different concentrations of this compound or DMSO.

-

Plate the cell-methylcellulose mixture into 6-well plates.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

-

After the incubation period, stain the colonies with Crystal Violet.

-

Count the number of colonies (typically defined as containing >50 cells).

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

-

Flow cytometry-based cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound like this compound.[14][17][18]

-

Principle: Cells are fixed and stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI) or 7-AAD. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer is then used to measure the fluorescence of a large population of individual cells.

-

Materials:

-

MV4-11 cells (or other relevant cell line)

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat MV4-11 cells with various concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).

-

Harvest the cells and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

-

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by compounds like this compound.[14][19][20]

-

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. When conjugated to a fluorochrome (e.g., FITC), it can be detected by flow cytometry. A viability dye like propidium iodide (PI) is used to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

-

Materials:

-

KASUMI-1 cells (or other relevant cell line)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat KASUMI-1 cells with this compound or DMSO for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

-

Signaling Pathways Modulated by this compound

As a pan-BET inhibitor, this compound's primary mechanism of action involves the disruption of interactions between BET family proteins (BRD2, BRD3, BRD4, and BRDT) and acetylated chromatin. This leads to the modulation of key signaling pathways that are critical for cell growth, proliferation, and survival.

The BRD4-c-Myc Axis

The oncogene MYC is a master regulator of cell proliferation and is frequently overexpressed in various cancers. Its expression is often driven by super-enhancers, which are large clusters of enhancers that are densely occupied by transcription factors and co-activators, including BRD4.

This compound displaces BRD4 from the super-enhancers of the MYC gene.[21][22] This prevents the recruitment of the positive transcription elongation factor b (P-TEFb), which is essential for the phosphorylation and activation of RNA Polymerase II.[23] The consequence is a potent and rapid downregulation of MYC transcription, leading to decreased c-Myc protein levels and subsequent cell cycle arrest and inhibition of proliferation in cancer cells.[22][23]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many inflammatory diseases and cancers. BET proteins, particularly BRD4, have been shown to be critical co-activators of NF-κB.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. reactionbiology.com [reactionbiology.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - Zhou - Translational Cancer Research [tcr.amegroups.org]

- 20. Small-molecule inhibition of BRD4 as a new potent approach to eliminate leukemic stem- and progenitor cells in acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Epigenetic Modulator Bromosporine: A Technical Guide to its Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromosporine is a potent, broad-spectrum inhibitor of bromodomains, with a particularly strong affinity for the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD4), as well as other bromodomain-containing proteins like BRD9 and CECR2.[1] By competitively binding to the acetyl-lysine recognition pockets of these epigenetic "readers," this compound effectively displaces them from chromatin, leading to significant alterations in gene transcription. This guide provides an in-depth technical overview of this compound's mechanism of action, its effects on global and specific gene expression, and detailed protocols for key experimental assays used to elucidate its function. The information presented is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound and other BET inhibitors.

Mechanism of Action: Inhibition of BET Proteins and Transcriptional Regulation

This compound functions as a pan-bromodomain inhibitor, exhibiting a promiscuous binding profile across various bromodomain families.[2] However, its primary and most well-characterized effect on gene transcription stems from its potent inhibition of the BET protein family, particularly BRD4.

BET proteins are crucial epigenetic regulators that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers them to chromatin, where they act as scaffolds to recruit and activate the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb, in turn, phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for releasing it from promoter-proximal pausing and initiating productive transcriptional elongation.

By occupying the acetyl-lysine binding pockets of BET proteins, this compound prevents their association with chromatin. This displacement leads to a reduction in the recruitment of P-TEFb to gene promoters and enhancers, resulting in decreased Pol II phosphorylation and a subsequent stall in transcriptional elongation. The consequence is a widespread downregulation of genes that are highly dependent on BET protein activity for their expression, including many key oncogenes and pro-inflammatory cytokines.

Signaling Pathway of this compound-Mediated Transcriptional Repression

Caption: Mechanism of this compound-induced transcriptional repression.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding this compound's inhibitory activity and its effects on cellular processes.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Bromodomain | IC50 (μM) |

| CECR2 | 0.017[1] |

| BRD9 | 0.122[1] |

| BRD4 | 0.29[1] |

| BRD2 | 0.41[1] |

Table 2: Cellular Effects of this compound in Leukemic Cell Lines

| Cell Line | Assay | Effect | Concentration | Reference |

| K562, MV4;11 | Proliferation | Strong anti-proliferative activity | Not specified | Picaud et al., 2016 |

| K562, MV4;11 | Gene Expression | "BET inhibitor signature" | Not specified | Picaud et al., 2016 |

| K562 | Gene Expression | Downregulation of GATA1, FOXA3 | Not specified | Picaud et al., 2016 |

| MV4;11 | Gene Expression | Downregulation of HOXA5 | Not specified | Picaud et al., 2016 |

Table 3: Effect of this compound on HIV-1 Latency Reactivation

| Cell Line Model | Assay | Effect | Concentration | Reference |

| J-Lat C11 cells | GFP expression | Increased GFP-positive cells | 2.5 µM | [3] |

| J-Lat C11 cells | Synergism w/ Prostratin | Synergistic reactivation | 0.25 µM | Not specified |

| J-Lat C11 cells | Synergism w/ TNF-α | Synergistic reactivation | 0.25 µM | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on gene transcription.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is designed to identify the genome-wide binding sites of BET proteins (e.g., BRD4) and assess how this compound treatment affects this binding.

Experimental Workflow:

Caption: Workflow for a ChIP-seq experiment.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., MV4;11 leukemia cells) to a density of ~1x107 cells per condition. Treat one set of cells with this compound (e.g., 1 µM for 6 hours) and another with vehicle (DMSO) as a control.

-

Cross-linking: Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a suitable lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., anti-BRD4). Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating the eluted samples at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a PCR purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's protocol (e.g., Illumina TruSeq). Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of protein binding. Perform differential binding analysis to identify regions where BRD4 binding is significantly altered by this compound treatment.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the mobility of fluorescently tagged proteins in living cells and can demonstrate the displacement of BET proteins from chromatin by this compound.

Methodology:

-

Cell Transfection: Plate cells (e.g., U2OS) on glass-bottom dishes. Transfect the cells with a plasmid encoding a fluorescently tagged bromodomain-containing protein (e.g., GFP-BRD4).

-

Cell Treatment: After 24-48 hours, treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Image Acquisition Setup: Place the dish on the stage of a confocal microscope equipped for live-cell imaging. Identify a cell expressing the GFP-fusion protein.

-

Pre-bleach Imaging: Acquire a few images of the region of interest (ROI) within the nucleus at low laser power to establish the baseline fluorescence.

-

Photobleaching: Use a high-intensity laser to photobleach the fluorescent proteins within the defined ROI.

-

Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-BRD4 molecules move into the area.

-

Data Analysis: Measure the fluorescence intensity in the bleached region over time. Normalize the data to account for photobleaching during image acquisition. Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t1/2). A faster recovery and a larger mobile fraction upon this compound treatment indicate displacement of GFP-BRD4 from less mobile, chromatin-bound states.

HIV-1 Latency Reactivation Assay

This assay quantifies the ability of this compound to reactivate transcription from the latent HIV-1 long terminal repeat (LTR).

Methodology:

-

Cell Culture: Culture a latently infected T-cell line, such as the J-Lat C11 clone, which contains a latent HIV-1 provirus with a GFP reporter gene under the control of the HIV-1 LTR.

-

Compound Treatment: Seed the J-Lat C11 cells in a 96-well plate. Treat the cells with a dose range of this compound or with a combination of this compound and other latency-reversing agents (e.g., prostratin, TNF-α). Include a vehicle (DMSO) control.

-

Incubation: Incubate the cells for 48-72 hours.

-

Flow Cytometry Analysis: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. An increase in the percentage of GFP-positive cells indicates reactivation of the HIV-1 LTR.

-

(Optional) Quantitative PCR (qPCR) for Viral RNA: To confirm viral transcription, isolate total RNA from the treated cells. Perform reverse transcription followed by qPCR using primers specific for HIV-1 transcripts (e.g., gag). An increase in viral RNA levels corresponds to latency reversal.

Conclusion

This compound is a valuable chemical probe for studying the role of bromodomains in gene regulation. Its potent inhibition of the BET family of proteins provides a powerful tool for dissecting the downstream consequences of disrupting epigenetic reading mechanisms. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of targeting bromodomains in various diseases, including cancer and HIV-1 latency. Further studies employing these and other advanced techniques will continue to illuminate the complex interplay between epigenetic regulation and gene transcription, paving the way for the development of novel therapeutic strategies.

References

- 1. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Bromosporine Protocol for In Vitro Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromosporine is a potent, broad-spectrum inhibitor of bromodomains (BRDs), which are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins.[1][2] By targeting these interactions, this compound effectively modulates gene expression, making it a valuable tool for studying the role of bromodomain-containing proteins in various biological processes, particularly in cancer biology.[2][3] This document provides detailed protocols for the in vitro use of this compound in cell culture, including methods for assessing its effects on cell proliferation, the cell cycle, and apoptosis, as well as its impact on relevant signaling pathways.

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pockets of bromodomains, with particularly high affinity for the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[4] These proteins are critical regulators of gene transcription.[5][6] By displacing BET proteins from chromatin, this compound prevents the recruitment of the transcriptional machinery necessary for the expression of key oncogenes, such as c-Myc.[5] This disruption of transcription leads to cell cycle arrest and induction of apoptosis in susceptible cancer cell lines.[2][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) |

| CECR2 | 0.017[1] |

| BRD9 | 0.122[1] |

| BRD4 | 0.29[1] |

| BRD2 | 0.41[1] |

| PCAF | 2.1[7] |

Table 2: Cellular Activity of this compound in Selected Assays

| Cell Line | Assay | Concentration | Observed Effect |

| HeLa | Cytotoxicity | 18 µM | Moderate cytotoxicity[8] |

| MV4;11 (Leukemia) | Cell Cycle | Various | Potent G1 arrest[1] |

| K562 (Leukemia) | Cell Proliferation | Various | Antiproliferative activity[2] |

| Colorectal Cancer Cells | Cell Growth (with 5-FU) | 0-1000 nM | Synergistic inhibition of cell growth[6] |

| Latent HIV-1 J-Lat clone C11 | HIV-1 Replication | 2.5 µM | Activation of HIV-1 replication[6] |

| Primary CD4+ T cells | Cytotoxicity | 1-50 µM | No marked toxicity[7] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.23 ml of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 3 months.

Cell Proliferation Assay (BrdU Incorporation)

This protocol is adapted from standard BrdU assay protocols and can be used to assess the anti-proliferative effects of this compound.

Materials:

-

Cells of interest (e.g., MV4;11 leukemia cells)

-

Complete cell culture medium

-

96-well clear-bottom black plates, tissue culture treated

-

This compound stock solution

-

BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 µM)

-

Fixing/denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µl of complete culture medium.[1]

-

Allow cells to adhere and recover for 2-4 hours.[1]

-

Prepare serial dilutions of this compound in complete culture medium. Add 100 µl of the diluted this compound solutions to the respective wells. Include a DMSO vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µl of 10 µM BrdU labeling solution to each well and incubate for an additional 2-4 hours.

-

Centrifuge the plate and carefully remove the medium.

-

Fix and denature the cells by adding 200 µl of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.

-

Remove the solution and wash the wells three times with PBS.

-

Add 100 µl of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with PBS.

-

Add 100 µl of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells three times with PBS.

-

Add 100 µl of TMB substrate and incubate until a color change is observed.

-

Add 100 µl of stop solution to each well.

-

Measure the absorbance at 450 nm using a plate reader.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution following this compound treatment.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

PBS

-

70% ethanol, ice-cold

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or a DMSO vehicle control for 24-48 hours.[1]

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 ml of ice-cold 70% ethanol and incubate for at least 30 minutes on ice.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µl of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for the desired time.

-

Harvest both adherent and floating cells and collect by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µl of Annexin V binding buffer.

-

Add 5 µl of Annexin V-FITC and 5 µl of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µl of Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot for c-Myc Downregulation

This protocol is to assess the effect of this compound on the expression of the oncoprotein c-Myc.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against c-Myc

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Protocol:

-

Seed cells and treat with this compound as described in previous protocols.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the primary antibody for the loading control.

-

Repeat washes and incubation with the appropriate secondary antibody.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

Caption: this compound inhibits BET proteins, preventing their interaction with acetylated histones and the recruitment of transcriptional machinery, which in turn downregulates oncogene transcription, leading to cell cycle arrest and apoptosis.

Caption: A typical experimental workflow for evaluating the in vitro effects of this compound on cancer cells, from cell culture and treatment to various cellular and molecular assays, culminating in data analysis.

References

- 1. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase and BET Inhibitors Together Clamp Inhibition of PI3K Signaling and Overcome Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. BET inhibitor - Wikipedia [en.wikipedia.org]

- 5. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound (BSP) | Structural Genomics Consortium [thesgc.org]

Application Notes and Protocols for Bromosporine in Acute Myeloid Leukemia (AML) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromosporine is a potent, broad-spectrum inhibitor of bromodomains, with particularly high affinity for the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4).[1][2] In the context of acute myeloid leukemia (AML), BET proteins, especially BRD4, are critical regulators of oncogenic transcription programs. BRD4 plays a key role in the expression of pivotal oncogenes such as MYC and anti-apoptotic factors like BCL2.[3] By competitively binding to the acetyl-lysine recognition pockets of bromodomains, this compound displaces these proteins from chromatin, leading to the transcriptional downregulation of their target genes. This disruption of oncogenic signaling pathways results in anti-proliferative effects, cell cycle arrest, and induction of apoptosis in AML cell lines, making this compound a valuable tool for preclinical research and drug development in hematological malignancies.[1][4]

Data Presentation

Table 1: In Vitro Efficacy of this compound and Mechanistically-Related BET Inhibitors in AML Cell Lines

| Compound | Cell Line | Assay | Endpoint | IC50 / Effect | Reference |

| This compound | MV4;11 | Proliferation | IC50 | Nanomolar range | [1] |

| This compound | KASUMI-1 | Proliferation | IC50 | Nanomolar range | [1] |

| This compound | K562 | Proliferation | IC50 | Less sensitive | [1] |

| JQ1 | Primary AML cells | Proliferation | IC50 | 20 - 450 nM | [5] |

| dBET1 | Kasumi-1 | Proliferation | IC50 | 0.1483 µM | |

| dBET1 | NB4 | Proliferation | IC50 | 0.3357 µM | |

| dBET1 | THP-1 | Proliferation | IC50 | 0.3551 µM | |

| dBET1 | MV4-11 | Proliferation | IC50 | 0.2748 µM |

Table 2: Cellular Effects of this compound and Related BET Inhibitors in AML Cell Lines

| Compound | Cell Line | Effect | Quantitative Data | Reference |

| This compound | MV4;11 | Cell Cycle Arrest | G1 arrest, reduced S-phase | [1] |

| dBET1 | NB4, Kasumi-1, THP-1, MV4-11 | Apoptosis (24h) | Dose-dependent increase in Annexin V positive cells | |

| JQ1 | Primary AML cells | Apoptosis (48h) | Dose-dependent increase in apoptotic cells | [5] |

| This compound | MV4;11, KASUMI-1 | Clonogenic Growth | Inhibition at 500 nM, severe inhibition at 1 µM | [1] |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in AML cells.

Caption: General experimental workflow for studying this compound in AML.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from established methods for assessing cell viability.[1]

Materials:

-

AML cell lines (e.g., MV4;11, KASUMI-1)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

96-well plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-